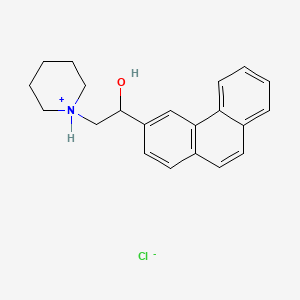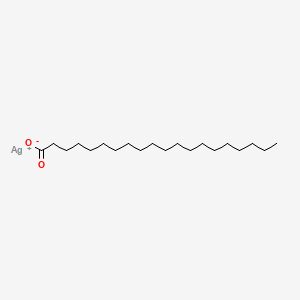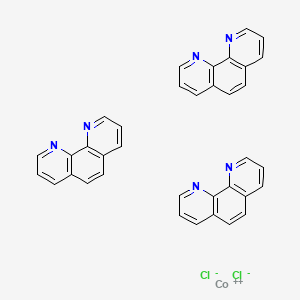
Tris(1,10-phenanthroline)cobalt(II) dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(1,10-phenanthroline)cobalt(II) dichloride is a coordination complex where cobalt(II) is coordinated by three 1,10-phenanthroline ligands and two chloride ions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tris(1,10-phenanthroline)cobalt(II) dichloride typically involves the reaction of cobalt(II) salts with 1,10-phenanthroline in the presence of chloride ions. A common method includes dissolving cobalt(II) chloride in an aqueous solution, followed by the addition of 1,10-phenanthroline. The reaction mixture is then stirred and heated to facilitate the formation of the complex .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows similar laboratory procedures but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: Tris(1,10-phenanthroline)cobalt(II) dichloride undergoes various chemical reactions, including:
Oxidation: The complex can be oxidized to form Tris(1,10-phenanthroline)cobalt(III) complexes.
Reduction: It can also participate in reduction reactions, reverting to cobalt(II) from cobalt(III).
Substitution: Ligand substitution reactions where the 1,10-phenanthroline ligands can be replaced by other ligands under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligand exchange can be facilitated by heating the complex with the desired ligand in an appropriate solvent.
Major Products:
Oxidation: Tris(1,10-phenanthroline)cobalt(III) complexes.
Reduction: Cobalt(II) complexes with different ligands.
Substitution: New coordination complexes with substituted ligands.
Applications De Recherche Scientifique
Tris(1,10-phenanthroline)cobalt(II) dichloride has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions and as a model compound for studying coordination chemistry.
Biology: Investigated for its potential use in biological assays and as a probe for studying DNA interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mécanisme D'action
The mechanism of action of Tris(1,10-phenanthroline)cobalt(II) dichloride involves its ability to coordinate with various substrates through its 1,10-phenanthroline ligands. This coordination can alter the electronic properties of the cobalt center, making it reactive towards different chemical species. The compound can interact with molecular targets such as DNA, proteins, and other biomolecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
- Tris(1,10-phenanthroline)cobalt(III) dichloride
- Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) dichloride
- Tris(1,10-phenanthroline)cobalt(II) bis(trichloroacetate)
Comparison: Tris(1,10-phenanthroline)cobalt(II) dichloride is unique due to its specific coordination environment and the properties imparted by the 1,10-phenanthroline ligands. Compared to its cobalt(III) counterpart, it is more reactive and can participate in a wider range of chemical reactions. The ruthenium analog, while similar in structure, exhibits different photophysical properties, making it suitable for applications in photochemistry and sensing .
Propriétés
Numéro CAS |
15136-98-8 |
|---|---|
Formule moléculaire |
C36H24Cl2CoN6 |
Poids moléculaire |
670.5 g/mol |
Nom IUPAC |
cobalt(2+);1,10-phenanthroline;dichloride |
InChI |
InChI=1S/3C12H8N2.2ClH.Co/c3*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;;/h3*1-8H;2*1H;/q;;;;;+2/p-2 |
Clé InChI |
JZENIHDMSJCEPS-UHFFFAOYSA-L |
SMILES canonique |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Cl-].[Cl-].[Co+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


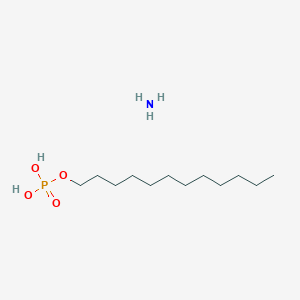
![(S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;dihydrate](/img/structure/B13776085.png)

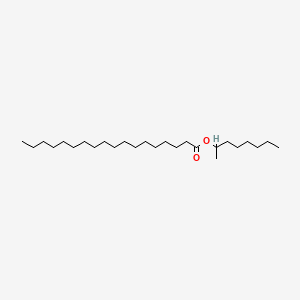
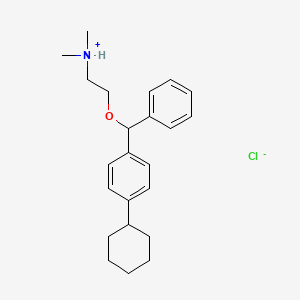
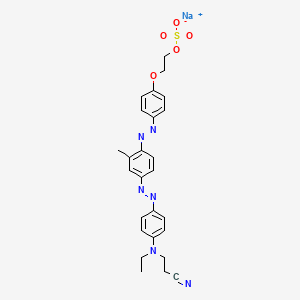
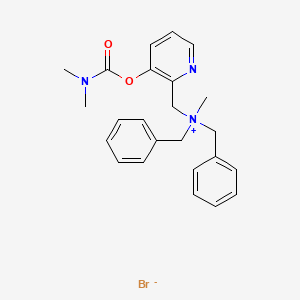
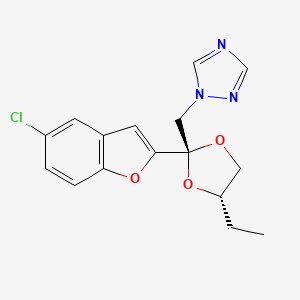
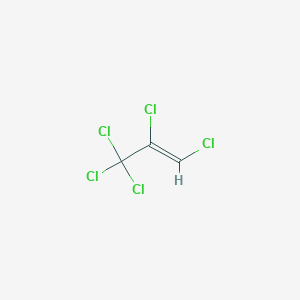

![7-[3-(Dansylamido)propyl]-1-oxa-4,10-dithia-7-azacyclododecane](/img/structure/B13776121.png)
